molecular formula C8H9BO4 B135663 3-Methoxycarbonylphenylboronic acid CAS No. 99769-19-4

3-Methoxycarbonylphenylboronic acid

Cat. No. B135663
CAS RN: 99769-19-4
M. Wt: 179.97 g/mol
InChI Key: ALTLCJHSJMGSLT-UHFFFAOYSA-N
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Description

3-Methoxycarbonylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Methyl 3-boronobenzoate .


Molecular Structure Analysis

The molecular formula of 3-Methoxycarbonylphenylboronic acid is C8H9BO4 . The linear formula is CH3O2CC6H4B(OH)2 .


Chemical Reactions Analysis

3-Methoxycarbonylphenylboronic acid is involved in various chemical reactions such as Suzuki-Miyaura cross-coupling, iterative cross-coupling of boronate building blocks, cross-coupling with aryl/alkenyl sulfonates, synthesis of symmetrical biaryls via CuCl catalyzed homocoupling, trifluoromethylation, and cyanation .


Physical And Chemical Properties Analysis

3-Methoxycarbonylphenylboronic acid is a white to off-white powder . Its melting point ranges from 187 to 191 °C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

3-Methoxycarbonylphenylboronic acid is used as a reactant in Suzuki-Miyaura cross-coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. It is a powerful tool for the creation of complex organic compounds.

Iterative Cross-Coupling of Boronate Building Blocks

This compound is also involved in iterative cross-coupling of boronate building blocks . This process is used to create complex organic structures by repeating the coupling process multiple times.

Cross-Coupling with Aryl / Alkenyl Sulfonates

Another application of 3-Methoxycarbonylphenylboronic acid is in cross-coupling with aryl or alkenyl sulfonates . This reaction is used to form carbon-carbon bonds, which is a fundamental process in organic synthesis.

Synthesis of Symmetrical Biaryls via CuCl Catalyzed Homocoupling

3-Methoxycarbonylphenylboronic acid is used in the synthesis of symmetrical biaryls via CuCl catalyzed homocoupling . Biaryls are a type of organic compound that have two aryl groups connected by a carbon-carbon bond. They are important in a variety of fields, including pharmaceuticals and materials science.

Trifluoromethylation

This compound is also used in trifluoromethylation . This is a type of chemical reaction where a trifluoromethyl group is introduced into an organic compound. Trifluoromethylated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties.

Cyanation

Finally, 3-Methoxycarbonylphenylboronic acid is used in cyanation . This is a process where a cyanide group is introduced into an organic compound. Cyanated compounds have a wide range of applications, including in the production of pharmaceuticals and dyes.

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8(10)6-3-2-4-7(5-6)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTLCJHSJMGSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370459
Record name 3-Methoxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxycarbonylphenylboronic acid

CAS RN

99769-19-4
Record name 3-Methoxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methoxycarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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